



# Cefozopran hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Solubility and Stability of Cefozopran Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of **Cefozopran** hydrochloride, a fourth-generation parenteral cephalosporin antibiotic.[1] Understanding these fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals involved in its formulation, manufacturing, storage, and clinical administration. This document synthesizes key data from published studies, detailing experimental protocols and presenting quantitative data in a structured format.

# **Solubility Profile**

**Cefozopran** hydrochloride exhibits varied solubility in common laboratory solvents. Qualitative and quantitative solubility data are crucial for the preparation of stock solutions for in vitro assays and for the development of parenteral formulations.

Qualitative Solubility: **Cefozopran** hydrochloride is described as being freely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble to soluble in water.[2][3]

Quantitative Solubility: Quantitative data from various sources have been compiled to provide a clearer solubility profile. It is noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[4][5] For aqueous solutions, sonication may be required to achieve higher concentrations.[6]

Table 1: Quantitative Solubility of Cefozopran Hydrochloride



Solvent	Reported Solubility	Molar Concentration (mM)	Notes	Source(s)
DMSO	100 mg/mL	181.16	Ultrasonic assistance may be needed.	[4][5][7]
Water (H₂O)	≥ 52 mg/mL	≥ 94.20	Saturation was not reached at this concentration.	[4]
Water (H <sub>2</sub> O)	30 mg/mL	54.35	Sonication is recommended.	[6]
Ethanol	< 1 mg/mL	-	Slightly soluble or insoluble.	[7]

# **Stability Profile**

The stability of **Cefozopran** hydrochloride is influenced by several environmental factors, including temperature, humidity, pH, and light. Degradation typically involves the cleavage of the chemically labile  $\beta$ -lactam ring, a characteristic feature of cephalosporins.[8][9]

## **Solid-State Stability**

In the solid state, the degradation of **Cefozopran** hydrochloride is significantly affected by temperature and relative air humidity (RH).[1] Studies show that the degradation process follows first-order kinetics, where the rate is dependent on the substrate concentration.[1][10] The presence of moisture accelerates degradation considerably compared to storage in dry air. [11] Two primary degradation products, DP1 and DP2, have been identified from solid-state stress studies.[1]

Kinetic and thermodynamic parameters for the solid-state degradation of **Cefozopran** hydrochloride at a relative humidity of approximately 76.4% have been determined and are summarized below.



Table 2: Kinetic and Thermodynamic Parameters for Solid-State Degradation of **Cefozopran** Hydrochloride (RH ~76.4%)

Parameter	Value	Source
Order of Reaction	First-Order	[1]
Activation Energy (Ea)	134.1 kJ/mol	[1]
Enthalpy of Activation (ΔH≠)	131.1 kJ/mol	[1]
Entropy of Activation (ΔS≠)	-13.9 J/(mol·K)	[1]
Gibbs Free Energy of Activation (ΔG≠)	135.2 kJ/mol	[1]

### **Stability in Aqueous Solutions**

The stability of **Cefozopran** hydrochloride in aqueous media is highly pH-dependent.[8][9] The degradation via hydrolysis is a pseudo-first-order reaction.[8][9]

- pH-Rate Profile: The compound is most stable in slightly acidic to neutral pH ranges (pH 4-6) and exhibits significantly lower stability in alkaline conditions.[8][9][12]
- Catalysis: The degradation is subject to specific acid-base catalysis. The overall rate of hydrolysis is a sum of partial reactions, including hydrolysis catalyzed by hydrogen ions (kH+), spontaneous hydrolysis of its dicationic, monocationic, and zwitterionic forms, and hydrolysis catalyzed by hydroxide ions (kOH-).[8][9][13]
- Degradation Pathway: The primary degradation pathway in aqueous solutions is the nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[8][9]
- Degradation Products: A study investigating its stability across a pH range of 0.44 to 13.00 identified six distinct degradation products.[8][9]

### **Forced Degradation Studies**

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. **Cefozopran** hydrochloride has



been subjected to various stress conditions as per ICH guidelines.[11][14]

Table 3: Summary of Forced Degradation Conditions and Observations

Stress Condition	Reagents and Conditions	Observation	Source(s)
Acid Hydrolysis	1 M HCI, 298 K	Degradation observed.	[11]
Base Hydrolysis	0.1 M NaOH, 298 K	Significant and rapid degradation observed.	[11]
Neutral Hydrolysis	Water, 373 K	Degradation observed.	[11]
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , 298 K	Susceptible to oxidative degradation.	[11]
Photodegradation	1.2 million lux hours (solution)	Approximately 30% degradation observed.	[11]
Thermal (Solid)	353 K - 373 K (RH 0% and ~76.4%)	Susceptible to thermal degradation, accelerated by humidity.	[11]

# **Experimental Methodologies**

Detailed and validated analytical methods are required to accurately assess the stability of **Cefozopran** hydrochloride. The most common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][11]

## **Protocol for Solid-State Stability Analysis**

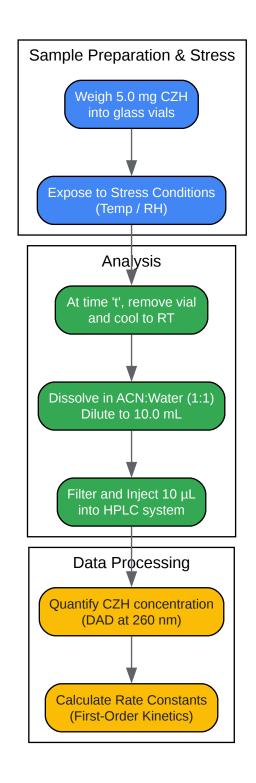
This protocol was used to investigate the kinetics of **Cefozopran** hydrochloride degradation in the solid state under the influence of temperature and humidity.[1]

• Sample Preparation: Accurately weigh 5.0 mg of **Cefozopran** hydrochloride into glass vials.



- Stress Conditions:
  - For thermal stress (dry air), place vials in a heat chamber at 393 K.
  - For hygrothermal stress, store vials in desiccators containing saturated salt solutions to maintain a constant relative humidity (e.g., ~76.4%) at a specified temperature (e.g., 363 K).
- Sampling: At predetermined time intervals, remove a vial, cool it to room temperature.
- Solution Preparation: Dissolve the contents in a 1:1 (v/v) mixture of acetonitrile and water, transfer quantitatively to a 10.0 mL volumetric flask, and dilute to volume with the same solvent mixture.
- HPLC Analysis: Filter the solution and inject a 10 μL aliquot into the HPLC system.
  - Column: Lichrospher RP-18 (250 mm x 4 mm, 5 μm particle size).
  - Mobile Phase: Acetonitrile and 0.1% formic acid (8:92, v/v).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection: DAD detector at 260 nm.
- Data Analysis: Determine the concentration of Cefozopran hydrochloride at each time point and calculate the degradation rate constant using first-order kinetic equations.





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Caption: Workflow for Solid-State Stability Testing of Cefozopran Hydrochloride.

## **Protocol for Aqueous Solution Stability (pH-Rate Profile)**

### Foundational & Exploratory

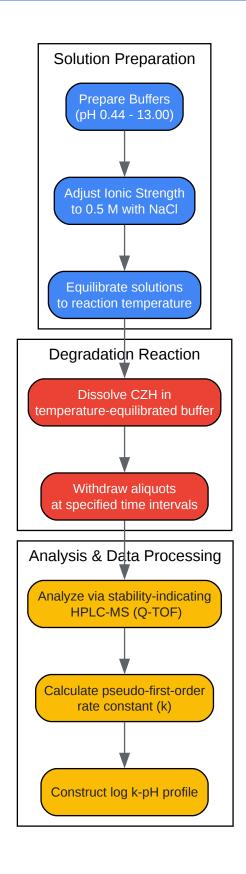




This methodology was employed to study the influence of pH on the degradation rate of **Cefozopran** hydrochloride in solution.[9]

- Buffer Preparation: Prepare a series of buffers (e.g., hydrochloric acid, phosphate, acetate, borate) and sodium hydroxide solutions to cover a wide pH range (e.g., 0.44–13.00).
- Ionic Strength Adjustment: Adjust the ionic strength of all solutions to a constant value (e.g.,
   0.5 M) using a concentrated solution of sodium chloride.
- Reaction Initiation: Accurately weigh Cefozopran hydrochloride (e.g., 2.5 mg) and dissolve it
  in a specific volume (e.g., 12.5 mL) of the reaction solution (buffer) that has been pre-heated
  to the desired temperature (e.g., 353 K). Protect all solutions from light.
- Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
- HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method
  to determine the remaining concentration of Cefozopran hydrochloride. A Q-TOF mass
  spectrometer can be coupled to the HPLC for the identification of degradation products.
- Data Analysis: Plot the natural logarithm of the **Cefozopran** hydrochloride concentration versus time to determine the pseudo-first-order rate constant (k) at each pH value. Construct a log k-pH profile by plotting the logarithm of the rate constant against pH.





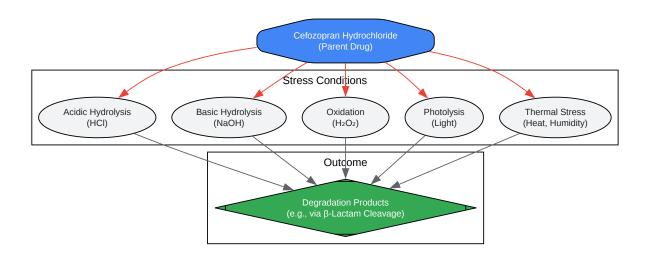
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Caption: Workflow for pH-Rate Profile Study of **Cefozopran** Hydrochloride.



## **Degradation Pathways**

The degradation of **Cefozopran** hydrochloride proceeds through different pathways depending on the specific stressor. The common point of vulnerability for all cephalosporins is the strained  $\beta$ -lactam ring. The diagram below illustrates the logical relationship between the parent drug and its degradation under various forced conditions.



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Caption: Logical Pathways of Cefozopran Hydrochloride Degradation.

#### Conclusion

**Cefozopran** hydrochloride demonstrates moderate solubility in water and high solubility in DMSO. Its stability is a critical parameter that must be carefully managed. In the solid state, degradation is slow but is significantly accelerated by heat and humidity, following first-order kinetics. In aqueous solutions, the drug is most stable in a slightly acidic to neutral pH range and degrades rapidly in alkaline conditions through specific acid-base catalyzed hydrolysis of the  $\beta$ -lactam ring. It is also susceptible to degradation by oxidation and light. This comprehensive understanding of solubility and stability is paramount for the development of



robust, safe, and effective **Cefozopran** hydrochloride drug products, guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.

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- To cite this document: BenchChem. [Cefozopran hydrochloride solubility and stability].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663582#cefozopran-hydrochloride-solubility-and-stability]

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